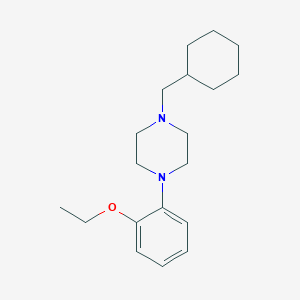
N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide, also known as NITD-008, is a novel antiviral compound that has been developed for the treatment of infectious diseases caused by RNA viruses. This compound has shown promising results in preclinical studies against a range of RNA viruses, including coronaviruses, flaviviruses, and alphaviruses.
Wirkmechanismus
N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide works by inhibiting the viral RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for viral replication. N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide binds to the active site of the RdRp enzyme and prevents the formation of the RNA primer, which is required for the initiation of viral RNA synthesis. This results in the inhibition of viral replication and the reduction of viral load.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide has been shown to be effective in reducing viral load in animal models of viral infections. In addition, N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide in lab experiments is its broad-spectrum antiviral activity. N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide has been shown to be effective against a range of RNA viruses, which makes it a useful tool for studying the replication and pathogenesis of these viruses. However, one of the limitations of using N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide is its cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the development and use of N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the safety and efficacy of N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide in clinical trials for the treatment of viral infections in humans. Additionally, the use of N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide in combination with other antiviral drugs may enhance its antiviral activity and reduce the risk of drug resistance. Finally, the use of N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide as a tool for studying the replication and pathogenesis of RNA viruses may lead to the development of new antiviral strategies.
Synthesemethoden
The synthesis of N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide involves the reaction of 2-chloro-5-nitroaniline with 4-phenoxybutyric acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide has been extensively studied for its antiviral activity against a range of RNA viruses. In vitro studies have shown that N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide inhibits viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for viral replication. N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide has been shown to be effective against a range of RNA viruses, including coronaviruses, flaviviruses, and alphaviruses.
Eigenschaften
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-14-9-8-12(19(21)22)11-15(14)18-16(20)7-4-10-23-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLNWVMJPDGUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5173668.png)
![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B5173673.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5173677.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5173692.png)
![4-(4-methyl-8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173700.png)
![5-acetyl-4-(4-fluorophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5173703.png)
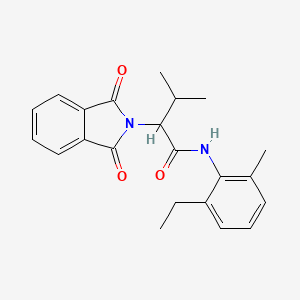
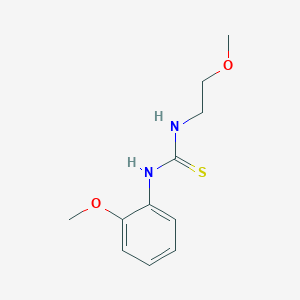
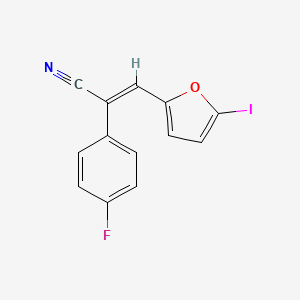
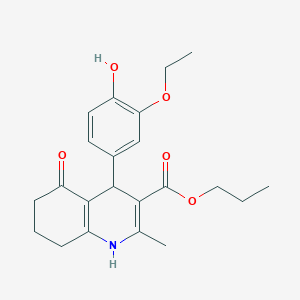
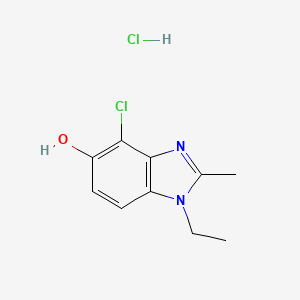
![cyclopentyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5173758.png)
![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5173759.png)
